molecular formula C23H27N3O4S B2774338 8-(Mesitylsulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215662-79-5

8-(Mesitylsulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2774338
CAS RN: 1215662-79-5
M. Wt: 441.55
InChI Key: AMIUKHXCNPLJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Mesitylsulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-659, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 belongs to the class of compounds known as kinase inhibitors and has been shown to exhibit potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK).

Scientific Research Applications

1. ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

Compounds with structures similar to 8-(Mesitylsulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been studied for their high-affinity ligand properties for the human ORL1 (orphanin FQ/nociceptin) receptor. Such compounds are full agonists and exhibit selectivity versus opioid receptors (Röver et al., 2000).

2. Synthesis of Imidazole Spiro Compounds

Research on the synthesis of imidazole spiro compounds from 5-alkoxycarbonyl-1H-pyrrole-2,3-diones and phenylurea has led to the formation of compounds with similar structural motifs. This process results in compounds like 8-hydroxy-3phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones, showcasing the versatility in synthesizing diverse chemical structures (Dubovtsev et al., 2016).

3. Potential Antipsychotic Agents

Compounds structurally related to this compound have been examined for their antipsychotic profiles in biochemical and behavioral pharmacological test models. Such studies reveal insights into the potential therapeutic applications of these compounds in psychiatry (Wise et al., 1985).

4. Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors

Some derivatives of triazaspiro[4.5]dec-8-ene have been synthesized and evaluated for their inhibitory activity against epidermal growth factor receptors, showing potential as anti-breast cancer agents. This suggests a possible application in cancer therapy and receptor inhibition (Fleita et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-15-13-16(2)21(17(3)14-15)31(28,29)26-11-9-23(10-12-26)24-20(22(27)25-23)18-5-7-19(30-4)8-6-18/h5-8,13-14H,9-12H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIUKHXCNPLJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.